molecular formula C4H5Br3 B14282522 Cyclopropane, 1,1,2-tribromo-2-methyl- CAS No. 130894-83-6

Cyclopropane, 1,1,2-tribromo-2-methyl-

Cat. No.: B14282522
CAS No.: 130894-83-6
M. Wt: 292.79 g/mol
InChI Key: UUUWBZZHGHDTSR-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1,2-tribromo-2-methyl- is an organic compound with the molecular formula C₄H₅Br₃. It is a derivative of cyclopropane, where three bromine atoms and one methyl group are substituted on the cyclopropane ring. This compound is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane, 1,1,2-tribromo-2-methyl- can be synthesized through various methods. One common approach involves the bromination of 2-methylcyclopropane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of bromine atoms to the cyclopropane ring.

Industrial Production Methods

In industrial settings, the production of cyclopropane, 1,1,2-tribromo-2-methyl- may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1,2-tribromo-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with hydroxyl or alkyl groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the bromine atoms.

    Elimination: Strong bases such as potassium hydroxide (KOH) can facilitate the elimination of bromine atoms to form alkenes.

Major Products Formed

    Substitution: Products include hydroxylated or alkylated cyclopropane derivatives.

    Reduction: Products include less brominated cyclopropane derivatives.

    Elimination: Products include alkenes with varying degrees of unsaturation.

Scientific Research Applications

Cyclopropane, 1,1,2-tribromo-2-methyl- has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers study its derivatives for potential pharmacological activities.

    Material Science: The compound is used in the development of novel materials with unique properties.

    Chemical Biology: It is employed in the study of biochemical pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of cyclopropane, 1,1,2-tribromo-2-methyl- involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane, 1,1,2-tribromo-2,3,3-trimethyl-
  • Cyclopropane, 1,1,2,2-tetramethyl-
  • Cyclopropane, 1,1-dimethyl-2-methylene-

Uniqueness

Cyclopropane, 1,1,2-tribromo-2-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. The presence of three bromine atoms and one methyl group on the cyclopropane ring makes it a valuable compound for studying the effects of halogenation and methylation on cyclopropane reactivity.

Properties

CAS No.

130894-83-6

Molecular Formula

C4H5Br3

Molecular Weight

292.79 g/mol

IUPAC Name

1,1,2-tribromo-2-methylcyclopropane

InChI

InChI=1S/C4H5Br3/c1-3(5)2-4(3,6)7/h2H2,1H3

InChI Key

UUUWBZZHGHDTSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Br)Br)Br

Origin of Product

United States

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